molecular formula C14H14O3S B6641804 3,5-Dimethylphenyl benzenesulfonate

3,5-Dimethylphenyl benzenesulfonate

Cat. No.: B6641804
M. Wt: 262.33 g/mol
InChI Key: WZPVLLGMZGPAHN-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl benzenesulfonate: is an organic compound that belongs to the class of benzenesulfonates It is characterized by the presence of a benzenesulfonate group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl benzenesulfonate typically involves the sulfonation of 3,5-dimethylphenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl benzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfonate group can be reduced to a sulfonamide or a thiol group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

    Reduction: Formation of 3,5-dimethylphenyl sulfonamide or 3,5-dimethylthiophenol.

Scientific Research Applications

Chemistry: 3,5-Dimethylphenyl benzenesulfonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It has been evaluated as a potential inhibitor of human neutrophil elastase, an enzyme involved in inflammatory diseases .

Medicine: Its derivatives have been investigated for their anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and surfactants. It is also employed in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition can reduce inflammation and tissue damage in diseases such as acute respiratory distress syndrome .

Comparison with Similar Compounds

  • 3,5-Dimethylphenyl sulfonamide
  • 3,5-Dimethylphenyl thiol
  • 3,5-Dimethylbenzoic acid
  • 3,5-Dimethylbenzaldehyde

Comparison: 3,5-Dimethylphenyl benzenesulfonate is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 3,5-dimethylphenyl sulfonamide or 3,5-dimethylphenyl thiol, it exhibits different reactivity patterns in nucleophilic substitution and oxidation reactions. Additionally, its potential as an enzyme inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

(3,5-dimethylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-11-8-12(2)10-13(9-11)17-18(15,16)14-6-4-3-5-7-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPVLLGMZGPAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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